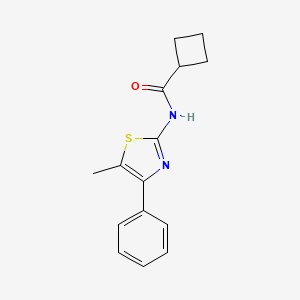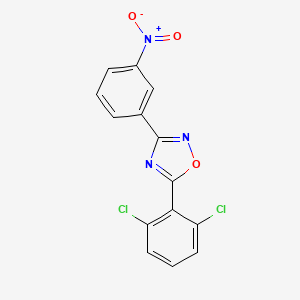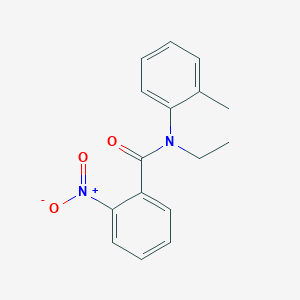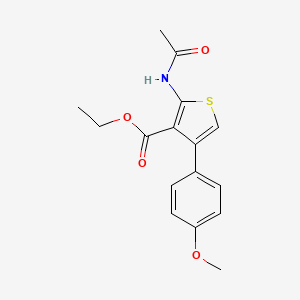
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, also known as MBX-2982, is a small molecule drug compound that has been developed as a potential treatment for type 2 diabetes. This compound belongs to the class of drugs known as G protein-coupled receptor (GPCR) agonists and has been shown to activate the GPR119 receptor in the pancreas, which in turn stimulates the release of insulin.
作用机制
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide activates the GPR119 receptor, which is expressed in several tissues including the pancreas, gastrointestinal tract, and adipose tissue. Activation of this receptor leads to the release of several hormones including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. In addition, this compound has been shown to increase GLP-1 secretion, which has been associated with improved glucose homeostasis and weight loss.
实验室实验的优点和局限性
One advantage of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide is its specificity for the GPR119 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
未来方向
There are several potential future directions for research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with type 2 diabetes.
2. Investigation of the potential for this compound to be used in combination with other drugs for the treatment of type 2 diabetes.
3. Studies to elucidate the molecular mechanisms underlying the effects of this compound on glucose homeostasis and insulin sensitivity.
4. Development of new analogues of this compound with improved pharmacokinetic properties.
5. Investigation of the potential for this compound to be used in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
In conclusion, this compound is a promising drug compound with potential applications in the treatment of type 2 diabetes. Further research is needed to fully understand the mechanisms underlying its effects and to evaluate its safety and efficacy in clinical settings.
合成方法
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide involves several steps, including the reaction of 2-bromo-5-methylthiazole with 4-phenyl-1,3-cyclobutanedione to form an intermediate, which is then reacted with an amine to form the final product. The synthesis of this compound has been described in detail in several scientific publications.
科学研究应用
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide has been extensively studied in preclinical models of type 2 diabetes, and has shown promising results in improving glucose tolerance and insulin sensitivity. In addition, this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), which is an important hormone involved in glucose homeostasis.
属性
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-13(11-6-3-2-4-7-11)16-15(19-10)17-14(18)12-8-5-9-12/h2-4,6-7,12H,5,8-9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMLCNODKGCJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5725393.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5725400.png)
![3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5725406.png)
![3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5725407.png)

![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)
![N-[2-(butyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)


![5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5725450.png)
![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)
